molecular formula C28H27N5O3 B11282579 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11282579
M. Wt: 481.5 g/mol
InChI Key: ZUKFYLWAFKTGML-UHFFFAOYSA-N
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Description

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound. It belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields . Another common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: NaOCl, MnO2, Pb(OAc)4

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes and receptors. For example, it acts as an inverse agonist of RORγt and an inhibitor of PHD-1, JAK1, and JAK2 . These interactions disrupt various signaling pathways, leading to its therapeutic effects.

Properties

Molecular Formula

C28H27N5O3

Molecular Weight

481.5 g/mol

IUPAC Name

7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H27N5O3/c1-18-9-7-8-12-22(18)32-27(34)25-19(2)31-28-29-17-30-33(28)26(25)21-13-14-23(24(15-21)35-3)36-16-20-10-5-4-6-11-20/h4-15,17,26H,16H2,1-3H3,(H,32,34)(H,29,30,31)

InChI Key

ZUKFYLWAFKTGML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C

Origin of Product

United States

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